4H,5H,6H-cyclopenta[c]thiophen-5-one
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Overview
Description
4H,5H,6H-cyclopenta[c]thiophen-5-one is an organic compound with the molecular formula C7H6OS and a molecular weight of 138.19 g/mol It is a heterocyclic compound containing a thiophene ring fused to a cyclopentane ring, with a ketone functional group at the 5-position
Preparation Methods
The synthesis of 4H,5H,6H-cyclopenta[c]thiophen-5-one can be achieved through several routes. One common method involves the reaction of thiophene with cyclopentanone in the presence of an oxidizing agent or catalyst . The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield and selectivity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
4H,5H,6H-cyclopenta[c]thiophen-5-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4H,5H,6H-cyclopenta[c]thiophen-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4H,5H,6H-cyclopenta[c]thiophen-5-one exerts its effects depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways . The exact molecular targets and pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
4H,5H,6H-cyclopenta[c]thiophen-5-one can be compared with other similar compounds, such as:
4H-cyclopenta[b]thiophen-6(5H)-one: Another thiophene-fused cyclopentane compound with similar structural features.
2-(6-oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile: A compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific functional group arrangement and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C7H6OS |
---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
4,6-dihydrocyclopenta[c]thiophen-5-one |
InChI |
InChI=1S/C7H6OS/c8-7-1-5-3-9-4-6(5)2-7/h3-4H,1-2H2 |
InChI Key |
ADDSFLGTGVLKRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC2=CSC=C21 |
Origin of Product |
United States |
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